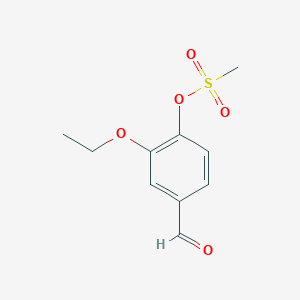![molecular formula C21H37NO3Si B8528037 ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate](/img/structure/B8528037.png)
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate is a complex organic compound with a molecular formula of C21H37NO3Si It is characterized by the presence of an ethyl ester group, an amino group, and a triisopropylsilyloxy group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps include:
Formation of the phenyl ring intermediate:
Amino group introduction: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester group.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing catalysts and controlled reaction conditions to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under specific conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate exerts its effects involves interactions with specific molecular targets and pathways. The amino group and the ester functionality play crucial roles in its reactivity and interactions with other molecules. The triisopropylsilyloxy group provides steric hindrance, influencing the compound’s overall reactivity and stability.
Comparación Con Compuestos Similares
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-2-(4-hydroxyphenyl)propanoate: Lacks the triisopropylsilyloxy group, resulting in different reactivity and applications.
Methyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its chemical properties and uses.
The uniqueness of ethyl 3-amino-2-(4-((triisopropylsilyloxy)methyl)phenyl)propanoate lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H37NO3Si |
|---|---|
Peso molecular |
379.6 g/mol |
Nombre IUPAC |
ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate |
InChI |
InChI=1S/C21H37NO3Si/c1-8-24-21(23)20(13-22)19-11-9-18(10-12-19)14-25-26(15(2)3,16(4)5)17(6)7/h9-12,15-17,20H,8,13-14,22H2,1-7H3 |
Clave InChI |
YGTMUGSODQHYHL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CN)C1=CC=C(C=C1)CO[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
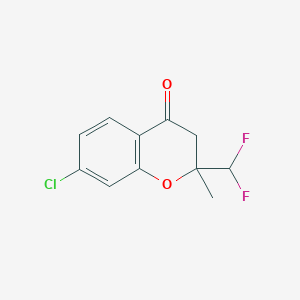
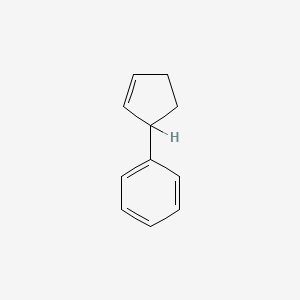
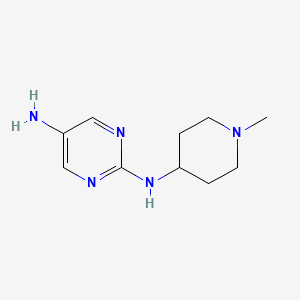
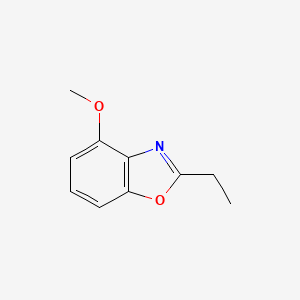
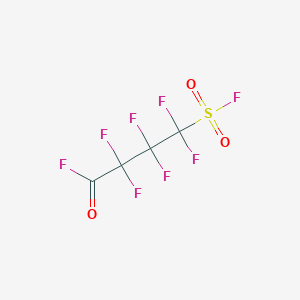
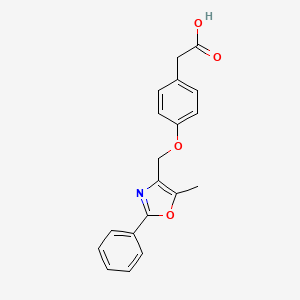
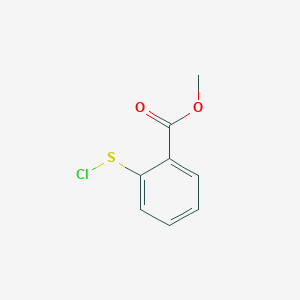
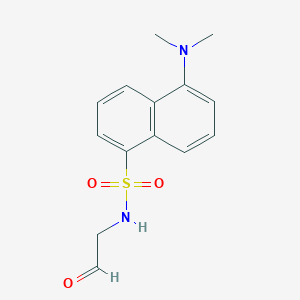
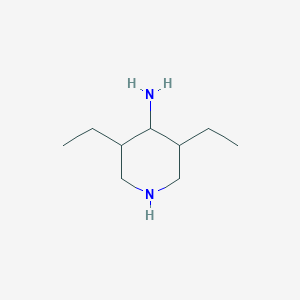
![2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8528024.png)
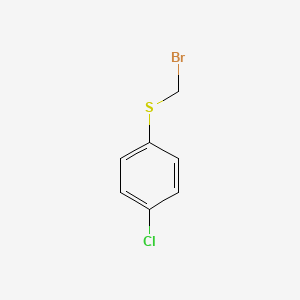
methanone](/img/structure/B8528042.png)
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanylglycine](/img/structure/B8528044.png)
